molecular formula C21H26ClNO3S2 B12022401 11-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid

11-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid

Cat. No.: B12022401
M. Wt: 440.0 g/mol
InChI Key: QUSZZJKYNCWHHJ-SDXDJHTJSA-N
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Description

11-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, a chlorobenzylidene group, and an undecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorobenzylidene thiosemicarbazone. This intermediate is then cyclized with α-haloketones to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone derivative with undecanoic acid under acidic or basic conditions to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity. The use of microwave irradiation and flow chemistry techniques can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

11-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid is unique due to its specific combination of a thiazolidinone ring, chlorobenzylidene group, and undecanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C21H26ClNO3S2

Molecular Weight

440.0 g/mol

IUPAC Name

11-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid

InChI

InChI=1S/C21H26ClNO3S2/c22-17-12-10-16(11-13-17)15-18-20(26)23(21(27)28-18)14-8-6-4-2-1-3-5-7-9-19(24)25/h10-13,15H,1-9,14H2,(H,24,25)/b18-15-

InChI Key

QUSZZJKYNCWHHJ-SDXDJHTJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)Cl

Origin of Product

United States

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